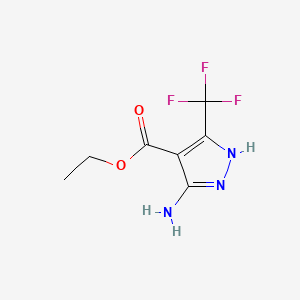

ETHYL 5-AMINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N3O2/c1-2-15-6(14)3-4(7(8,9)10)12-13-5(3)11/h2H2,1H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGMGWHHXKCSPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80699956 | |

| Record name | Ethyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133922-58-4 | |

| Record name | Ethyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of ETHYL 5-AMINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE

An In-depth Technical Guide to the

Abstract

This guide provides a comprehensive technical overview of the synthesis of Ethyl 5-Amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Pyrazole scaffolds, particularly those functionalized with trifluoromethyl and amino groups, are prevalent in a wide array of pharmacologically active compounds, valued for their metabolic stability and unique binding properties.[1][2] This document details the predominant and most efficient synthetic route, rooted in the classical Knorr pyrazole synthesis, involving the cyclocondensation of a specialized β-enamino ester with hydrazine.[1] We will explore the underlying reaction mechanism, provide a field-proven experimental protocol, discuss key process parameters, and present expected analytical data for product characterization. The content is structured to provide researchers, chemists, and drug development professionals with both the theoretical foundation and practical insights required for the successful synthesis of this valuable intermediate.

Introduction: The Significance of Trifluoromethyl-Pyrazoles

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The incorporation of a trifluoromethyl (CF₃) group is a widely employed strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. The strong carbon-fluorine bond resists metabolic degradation, while the electron-withdrawing nature of the CF₃ group can significantly modulate the acidity and basicity of nearby functional groups, influencing pharmacokinetic and pharmacodynamic profiles.

This compound combines these features, presenting a versatile platform for further chemical elaboration. The amino group at the C5 position and the ethyl carboxylate at C4 provide orthogonal handles for derivatization, enabling its use in the construction of complex molecular architectures and combinatorial libraries for drug discovery programs.

Core Synthetic Strategy: Retrosynthesis and Mechanism

The most direct and widely adopted strategy for constructing the target pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative.[1][4][5]

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule reveals the two primary synthons: hydrazine and a suitable trifluoromethylated 1,3-dicarbonyl equivalent. The key starting material is Ethyl (ethoxymethylene)-4,4,4-trifluoroacetoacetate, which serves as a pre-functionalized and highly reactive electrophile.

dot

Caption: Retrosynthetic approach for the target pyrazole.

Reaction Mechanism

The reaction proceeds through a well-established addition-elimination and cyclization pathway. The use of an ethoxymethylene-protected β-ketoester is a strategic choice that directs the regioselectivity of the reaction, ensuring the formation of the desired 5-amino isomer.

-

Nucleophilic Attack (Addition): The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine onto the electron-deficient β-carbon of the enamine system. This is the rate-determining step and is often facilitated by a protic solvent or a mild acid catalyst.

-

Elimination: The resulting tetrahedral intermediate rapidly eliminates ethanol to form a hydrazone intermediate.

-

Intramolecular Cyclization: The terminal amino group of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the electrophilic carbonyl carbon of the ester group.

-

Dehydration/Aromatization: The cyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic pyrazole ring.

dot

Caption: General mechanism for pyrazole synthesis.

Detailed Experimental Protocol

This protocol describes a reliable and scalable method for the synthesis of the title compound.

Materials and Equipment

| Reagent | M.W. ( g/mol ) | Moles (mol) | Equivalents | Amount (g/mL) |

| Ethyl (ethoxymethylene)-4,4,4-trifluoroacetoacetate | 240.18 | 0.10 | 1.0 | 24.0 g |

| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 0.11 | 1.1 | 5.5 mL |

| Ethanol (Absolute) | - | - | - | 200 mL |

| Glacial Acetic Acid | - | catalytic | - | ~0.5 mL |

Equipment: 500 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, dropping funnel, standard glassware for work-up, Büchner funnel, and vacuum filtration setup.

Experimental Workflow

dot

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure

-

Reaction Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

Reagent Charging: To the flask, add Ethyl (ethoxymethylene)-4,4,4-trifluoroacetoacetate (24.0 g, 0.10 mol) and absolute ethanol (200 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

-

Hydrazine Addition: Add hydrazine hydrate (5.5 mL, ~0.11 mol) to the dropping funnel. Add the hydrazine dropwise to the stirred ethanol solution over a period of 15-20 minutes. An initial exothermic reaction may be observed.

-

Reaction: After the addition is complete, add a few drops of glacial acetic acid (~0.5 mL) as a catalyst.[1] Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 2-4 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The reaction is complete when the starting ketoester spot has been fully consumed.

-

Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate will begin to form. To maximize precipitation, cool the flask in an ice-water bath for 30-60 minutes.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol or an ethanol/water mixture to remove any soluble impurities.

-

Drying: Dry the resulting white to off-white crystalline solid under vacuum at 40-50 °C to a constant weight.

Data Presentation and Characterization

The synthesized compound should be characterized to confirm its identity and purity.

Expected Results

| Parameter | Expected Value |

| Appearance | White to off-white crystalline solid |

| Yield | 85-95% |

| Melting Point | ~150-155 °C (Varies with purity) |

| Molecular Formula | C₇H₈F₃N₃O₂ |

| Molecular Weight | 223.16 g/mol |

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 1.25 (t, 3H, -CH₂CH ₃)

-

δ 4.15 (q, 2H, -CH ₂CH₃)

-

δ 6.5-7.0 (br s, 2H, -NH ₂)

-

δ 12.0-12.5 (br s, 1H, pyrazole NH )

-

-

¹⁹F NMR (376 MHz, DMSO-d₆):

-

δ -61 to -62 (s, 3F, -CF ₃)

-

-

IR (KBr, cm⁻¹):

-

3450-3300 (N-H stretching, amino group)

-

3200-3100 (N-H stretching, pyrazole ring)

-

1680-1660 (C=O stretching, ester)

-

1250-1100 (C-F stretching, trifluoromethyl)

-

-

Mass Spectrometry (ESI+):

-

m/z = 224.1 [M+H]⁺

-

Process Optimization and Scientific Insights

-

Causality of Reagent Stoichiometry: Using a slight excess (1.1 equivalents) of hydrazine hydrate ensures the complete consumption of the more expensive ketoester starting material.

-

Role of the Catalyst: While the reaction can proceed without a catalyst, the addition of a catalytic amount of a weak acid like glacial acetic acid protonates the carbonyl of the intermediate, increasing its electrophilicity and accelerating the rate of the intramolecular cyclization step.[1]

-

Solvent Choice: Ethanol is an ideal solvent as it readily dissolves the reactants, has a suitable boiling point for the reaction temperature, and its protic nature can help facilitate the proton transfer steps in the mechanism.

-

Regioselectivity Explained: The starting material, Ethyl (ethoxymethylene)-4,4,4-trifluoroacetoacetate, dictates the final regiochemistry. The initial nucleophilic attack by hydrazine occurs at the β-position of the double bond, displacing the ethoxy group. The subsequent cyclization involves the free amino group of the hydrazine moiety attacking the ester carbonyl, unequivocally leading to the 5-amino pyrazole isomer.

Safety Precautions

-

Hydrazine Hydrate: This substance is toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Trifluoroacetyl Compounds: Can release HF upon decomposition. Handle with care.

-

Solvents: Ethanol is flammable. Ensure no open flames or spark sources are present during heating and reflux.

Conclusion

The synthesis of this compound via the cyclocondensation of Ethyl (ethoxymethylene)-4,4,4-trifluoroacetoacetate and hydrazine hydrate is a robust, high-yielding, and highly regioselective process. This method provides reliable access to a key heterocyclic intermediate that is indispensable for the development of novel pharmaceuticals and agrochemicals. The detailed protocol and mechanistic insights provided in this guide serve as a valuable resource for scientists engaged in synthetic and medicinal chemistry.

References

-

Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. (2016). Organic Letters. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2021). Molecules. [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. [Link]

-

Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (2012). Saudi Pharmaceutical Journal. [Link]

-

A Direct and General Synthesis of 5-Substituted 3-Trifluoromethyl-1,2,4-triazoles via the Three-component Condensation Reaction of Ethyl Trifluoroacetate, Hydrazine and Amidines. (1998). Journal of Chemical Research, Synopses. [Link]

-

Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. (2008). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Detrifluoroacetylation of 2-ethoxymethylene derivative of ethyl 4,4,4-trifluoroacetoacetate. (2021). ResearchGate. [Link]

-

Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. (2017). International Journal of Organic Chemistry. [Link]

-

Current status of pyrazole and its biological activities. (2015). Journal of Pharmacy & Bioallied Sciences. [Link]

-

Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate | C7H7F3N2O2. PubChem. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2013). Journal of Chemical and Pharmaceutical Research. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters | Semantic Scholar [semanticscholar.org]

- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 5-Amino-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and handling of Ethyl 5-Amino-3-(Trifluoromethyl)-1H-pyrazole-4-carboxylate. This molecule is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. Its pyrazole core constitutes a "privileged scaffold," found in numerous approved therapeutic agents.[1] The strategic incorporation of an amino group, an ethyl ester, and a trifluoromethyl moiety provides multiple points for synthetic modification and modulates the molecule's biological and physical properties. This document is intended for researchers, scientists, and drug development professionals, offering both established data from analogous compounds and detailed protocols for empirical validation.

Introduction: A Privileged Scaffold in Modern Drug Discovery

The 1H-pyrazole nucleus is a cornerstone of medicinal chemistry, featured in blockbuster drugs ranging from anti-inflammatory agents like celecoxib to treatments for erectile dysfunction like sildenafil.[1] Its prevalence stems from its ability to act as a stable, aromatic scaffold that can be readily functionalized to engage with a wide array of biological targets. The specific molecule of interest, this compound, is a potent building block for the synthesis of more complex bioactive molecules.[2]

The substituents on this pyrazole core are not arbitrary; they are deliberately chosen to impart specific, advantageous properties:

-

5-Amino Group: Acts as a crucial hydrogen bond donor, enabling strong interactions with target proteins. It also serves as a key nucleophilic handle for subsequent synthetic transformations.

-

3-Trifluoromethyl Group: This moiety is a bioisostere for a methyl group but with profoundly different electronic properties. The strong electron-withdrawing nature of the CF₃ group can significantly alter the acidity of the pyrazole N-H. Furthermore, it often enhances metabolic stability by blocking sites of oxidative metabolism and can improve membrane permeability and binding affinity.

-

4-Carboxylate Group: The ethyl ester provides a site for modification, for example, through hydrolysis to the corresponding carboxylic acid or amidation to generate diverse libraries of compounds. It can also function as a prodrug moiety, improving the pharmacokinetic profile of a potential therapeutic.

This guide will systematically detail the known and predicted properties of this compound, providing the necessary protocols for its characterization and safe handling.

Core Physicochemical & Structural Properties

Precise experimental data for this specific molecule is not widely published. Therefore, this section presents a combination of calculated values and data extrapolated from closely related structural analogs. This approach provides a robust baseline for laboratory work.

| Property | Value / Expected Value | Method / Source |

| IUPAC Name | This compound | --- |

| CAS Number | 133922-58-4 | Chemical Registry[3] |

| Molecular Formula | C₇H₈F₃N₃O₂ | --- |

| Molecular Weight | 239.15 g/mol | Calculated |

| Appearance | White to off-white solid | Expected, based on analogs[4] |

| Melting Point | Not experimentally determined. Expected >100 °C. | Based on analogs like Ethyl 3-aminopyrazole-4-carboxylate (105-107 °C) |

| Solubility | Low aqueous solubility at neutral pH is expected. | Based on analog Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate (13.4 µg/mL at pH 7.4)[5] |

| logP (Lipophilicity) | ~1.4 (Predicted) | Based on computational models for Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate[5] |

Analytical Characterization: Protocols and Expected Results

The following sections provide detailed protocols for the structural confirmation and purity assessment of the title compound. The expected spectral features are based on fundamental chemical principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

Experimental Protocol:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly resolve N-H protons.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

Expected Spectral Features:

-

¹H NMR (in DMSO-d₆):

-

Ethyl Ester Protons: A triplet at ~1.3 ppm (3H, -CH₃) and a quartet at ~4.2 ppm (2H, -CH₂-).

-

Amino Protons: A broad singlet at ~6.5-7.5 ppm (2H, -NH₂). The chemical shift can vary with concentration and temperature.

-

Pyrazole N-H Proton: A broad singlet at ~12-13 ppm (1H, N-H). This downfield shift is characteristic of pyrazole N-H protons.

-

-

¹³C NMR (in DMSO-d₆):

-

Ethyl Ester Carbons: Signals at ~14 ppm (-CH₃) and ~60 ppm (-CH₂-).

-

Ester Carbonyl: A signal around 165 ppm (C=O).

-

Pyrazole Ring Carbons: Three distinct signals. The carbon bearing the CF₃ group (C3) will appear as a quartet due to ¹JCF coupling. The other two carbons (C4 and C5) will have shifts influenced by their respective substituents.

-

Trifluoromethyl Carbon: A quartet signal with a large coupling constant (¹JCF > 250 Hz) typically found around 120 ppm.

-

-

¹⁹F NMR:

-

A sharp singlet is expected in the range of -60 to -65 ppm, which is characteristic of a CF₃ group attached to an aromatic ring.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol:

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid sample onto the crystal and apply pressure using the anvil.

-

Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Absorption Bands:

-

N-H Stretching: Two distinct sharp peaks in the 3450-3300 cm⁻¹ region, characteristic of a primary amine (-NH₂).

-

C-H Stretching: Peaks just below 3000 cm⁻¹ corresponding to the ethyl group.

-

C=O Stretching: A strong, sharp absorption band around 1700-1720 cm⁻¹, indicative of the ester carbonyl group.

-

N-H Bending: A band in the 1650-1580 cm⁻¹ region.

-

C-F Stretching: Multiple strong, characteristic bands in the 1300-1100 cm⁻¹ region, confirming the presence of the trifluoromethyl group.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into an Electrospray Ionization (ESI) source.

-

Acquire the mass spectrum in positive ion mode.

Expected Results:

-

Molecular Ion: A prominent peak at m/z 240.06, corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) should confirm the elemental composition consistent with C₇H₉F₃N₃O₂⁺.

-

Key Fragments: Potential fragmentation pathways include the loss of an ethoxy radical (-OC₂H₅) or ethylene (-C₂H₄) from the ester group.

Determination of Key Physicochemical Parameters

The following workflows outline standard procedures for quantifying properties crucial for drug development.

Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility. It ensures that an equilibrium is reached between the solid compound and the solution, providing a highly reliable value. A phosphate-buffered saline (PBS) at pH 7.4 is used to mimic physiological conditions.

Protocol:

-

Add an excess amount of the solid compound to a known volume of PBS (pH 7.4) in a glass vial. The excess solid ensures saturation.

-

Seal the vial and agitate it in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is achieved.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solids.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.

Caption: Workflow for solubility determination via the shake-flask method.

Lipophilicity (logP) Estimation by RP-HPLC

Rationale: Lipophilicity, often expressed as logP, is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A reverse-phase high-performance liquid chromatography (RP-HPLC) method provides a rapid and reliable estimation of logP by correlating the compound's retention time with that of known standards.

Protocol:

-

Prepare a set of standard compounds with known logP values (e.g., a series of alkylbenzenes).

-

Prepare a solution of the test compound in the mobile phase.

-

Perform isocratic elution on a C18 RP-HPLC column. A common mobile phase is a mixture of acetonitrile and water.

-

Inject the standards and the test compound, recording the retention time (t_R) for each.

-

Calculate the capacity factor (k') for each compound: k' = (t_R - t₀) / t₀, where t₀ is the column dead time.

-

Plot log(k') versus the known logP values for the standards. This should yield a linear relationship.

-

Use the linear regression equation to calculate the logP of the test compound from its measured log(k').

Caption: Workflow for estimating logP using an RP-HPLC method.

Proposed Synthetic Pathway

While multiple synthetic routes to substituted pyrazoles exist, a highly convergent and reliable method involves the condensation of a hydrazine with a β-ketoester or its equivalent. For the title compound, a plausible route involves the reaction of ethyl 2-cyano-4,4,4-trifluoro-3-oxobutanoate with hydrazine hydrate. This reaction proceeds via an initial condensation followed by an intramolecular cyclization to form the pyrazole ring.

Caption: Plausible synthetic scheme for the target compound.

Safety and Handling

Based on safety data sheets for structurally similar pyrazole derivatives, this compound should be handled with care.[6][7][8] It is classified as a hazardous chemical and may cause skin, eye, and respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid formation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents, strong bases, and strong reducing agents.[6][8]

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[9]

-

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery. Its carefully selected functional groups provide a platform for creating diverse chemical libraries with favorable physicochemical and pharmacological properties. While comprehensive experimental data on the parent molecule is sparse, this guide has provided a robust framework based on calculated properties, data from close analogs, and established analytical and safety protocols. This information should empower researchers to confidently synthesize, characterize, and utilize this compound in their research endeavors.

References

-

PubChem. (2025). PubChem Compound Summary for CID 683559, ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]

-

ChemDmart. (n.d.). Safety Data Sheet for Ethyl 3-amino-1H-pyrazole-4-carboxylate. [Link]

-

mzCloud. (2017). Ethyl 1-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. [Link]

-

Stenutz, R. (n.d.). NIST Mass Spectrometry Data for ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. [Link]

-

The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

-

NIST. (n.d.). NIST WebBook for Ethyl 5-amino-1-methylpyrazole-4-carboxylate. [Link]

-

PubChem. (2025). PubChem Compound Summary for CID 142179, ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). ATR-IR Spectrum for Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. [Link]

-

PubChem. (2025). PubChem Compound Summary for CID 81472, ethyl 3-amino-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]

-

ChemSynthesis. (2025). ethyl 1-acetyl-5-amino-1H-pyrazole-4-carboxylate. [Link]

- Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Saudi Pharmaceutical Journal.

- Google Patents. (2019). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)

-

SpectraBase. (n.d.). 13C NMR Spectrum for Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. [Link]

-

Ren, X., et al. (2008). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

ResearchGate. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. [Link]

-

ResearchGate. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. [Link]

-

PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

PubChem. (2025). PubChem Compound Summary for CID 596095, Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]

-

PubMed. (2008). Ethyl 5-amino-3-methyl-sulfan-yl-1H-pyrazole-4-carboxyl-ate. [Link]

-

ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

-

ResearchGate. (n.d.). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. [Link]

- Hawash, M., et al. (2025).

-

PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 133922-58-4 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate | C7H7F3N2O2 | CID 596095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to the Structural Elucidation of Ethyl 5-Amino-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate

Introduction: The Significance of a Fluorinated Pyrazole Core

In the landscape of modern drug discovery, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the pyrazole ring system is of paramount importance, renowned for its presence in drugs exhibiting a vast spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The subject of this guide, Ethyl 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, is a key building block within this chemical space. The strategic incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a highly valuable intermediate for medicinal chemists.[3]

This document provides a comprehensive, in-depth guide to the definitive structural elucidation of this molecule. We will move beyond a simple listing of techniques to explain the strategic rationale behind the analytical workflow, ensuring that each step logically builds upon the last to construct an unambiguous and validated structural assignment. This guide is intended for researchers, chemists, and drug development professionals who require a robust and reliable methodology for characterizing novel chemical entities.

Part 1: Deconstructing the Molecular Architecture

Before delving into experimental analysis, a foundational understanding of the expected structure is crucial. The molecule is composed of several key functional components, each with distinct spectroscopic signatures:

-

A Pyrazole Heterocycle: A five-membered aromatic ring containing two adjacent nitrogen atoms. A key feature is the N-H proton, which can exist in different tautomeric forms.

-

An Amino Group (-NH₂): Positioned at C5 of the pyrazole ring, this group is a key site for hydrogen bonding and further chemical modification.

-

A Trifluoromethyl Group (-CF₃): A potent electron-withdrawing group at C3, which significantly influences the electronic environment of the pyrazole ring.

-

An Ethyl Carboxylate Group (-COOCH₂CH₃): An ester functionality at C4, comprising a carbonyl group and an ethyl chain.

Caption: Predicted structure of this compound.

Part 2: The Strategic Workflow for Elucidation

Caption: The logical workflow for structural elucidation.

Part 3: Experimental Methodologies and Data Interpretation

Pillar 1: Molecular Formula Confirmation via Mass Spectrometry

Expertise & Experience: The first step is always to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this, providing an exact mass measurement that is unique to a specific molecular formula. This immediately validates the presence of all expected atoms and rules out alternative compositions.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

-

Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated with a known standard to achieve mass accuracy below 5 ppm.

-

Data Analysis: Identify the peak corresponding to [M+H]⁺ and compare its measured exact mass to the theoretical exact mass calculated for C₇H₈F₃N₃O₂ + H.

Data Presentation: Expected HRMS Results

| Parameter | Value |

| Molecular Formula | C₇H₈F₃N₃O₂ |

| Theoretical Exact Mass [M] | 239.0572 |

| Theoretical m/z [M+H]⁺ | 240.0645 |

| Acceptable Measured m/z | 240.0645 ± 0.0012 (for 5 ppm accuracy) |

This result provides the first piece of concrete evidence, confirming the compound's elemental makeup with high confidence.

Pillar 2: Functional Group Identification via Infrared (IR) Spectroscopy

Expertise & Experience: With the molecular formula confirmed, FTIR spectroscopy is used to rapidly screen for the presence of the key functional groups. Each group (N-H, C=O, C-F) has a characteristic vibrational frequency, providing a unique "fingerprint."

Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹.

-

Data Analysis: Identify the key absorption bands and assign them to their corresponding functional groups.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3450 - 3300 | Amino (-NH₂) | N-H Symmetric & Asymmetric Stretch |

| 3200 - 3100 | Pyrazole N-H | N-H Stretch |

| 1710 - 1680 | Ester Carbonyl (C=O) | C=O Stretch |

| 1640 - 1550 | Pyrazole Ring | C=C and C=N Stretches |

| 1250 - 1050 | Trifluoromethyl (-CF₃) | C-F Stretch (strong, broad) |

| 1200 - 1100 | Ester C-O | C-O Stretch |

The observation of these distinct bands provides strong, direct evidence for the presence of the amino, ester, and trifluoromethyl moieties attached to the pyrazole core.

Pillar 3: Mapping the Molecular Skeleton with NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) is the most powerful technique for mapping the precise connectivity of atoms. ¹H NMR reveals the number and environment of protons, while ¹³C NMR details the carbon framework. For a fluorinated compound, ¹⁹F NMR is also highly informative.

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help in observing exchangeable protons like those on the NH and NH₂ groups.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

-

-

Data Analysis: Integrate the ¹H signals, determine their multiplicities (singlet, triplet, quartet), and assign all peaks based on their chemical shifts and coupling patterns.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Assignment | ¹H NMR Prediction (δ, ppm) | ¹³C NMR Prediction (δ, ppm) | Rationale |

| -CH₃ (Ethyl) | ~1.2 (triplet, 3H) | ~14 | Standard alkyl region, coupled to -CH₂. |

| -CH₂- (Ethyl) | ~4.2 (quartet, 2H) | ~60 | Deshielded by adjacent ester oxygen, coupled to -CH₃. |

| -NH₂ | ~6.5-7.5 (broad singlet, 2H) | N/A | Exchangeable protons, broad signal. |

| Pyrazole N-H | ~12-14 (very broad, 1H) | N/A | Highly deshielded, exchangeable proton. |

| C4-CO | N/A | ~165 | Typical chemical shift for an ester carbonyl carbon. |

| C5-NH₂ | N/A | ~155 | Attached to nitrogen, deshielded. |

| C3-CF₃ | N/A | ~140 (quartet, J_CF ≈ 35 Hz) | Highly deshielded by -CF₃ group; splits into a quartet due to coupling with the three fluorine atoms. |

| C4 | N/A | ~90 | Shielded carbon within the pyrazole ring. |

| -CF₃ | N/A | ~120 (quartet, J_CF ≈ 270 Hz) | Strong quartet signal characteristic of a -CF₃ group. |

The ¹⁹F NMR would show a single sharp singlet around -60 to -70 ppm, confirming the presence of a single trifluoromethyl environment. This comprehensive NMR data set allows for the complete assembly of the molecular skeleton, confirming the relative positions of all functional groups.

Pillar 4: Unambiguous Proof with Single-Crystal X-Ray Diffraction

Expertise & Experience: While the combination of MS, IR, and NMR provides an almost certain structure, single-crystal X-ray diffraction offers the ultimate, irrefutable proof. It generates a three-dimensional model of the molecule as it exists in the solid state, confirming not only connectivity but also precise bond lengths, bond angles, and intermolecular interactions.

Protocol: X-Ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). A publication on a similar compound, ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, successfully used slow evaporation from a solution.[4]

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to generate the final crystal structure.

-

Data Analysis: Analyze the final structure to confirm the atomic connectivity. Examine intermolecular interactions, such as the hydrogen bonds formed by the amino and pyrazole N-H groups, which often form dimers or chains in the crystal lattice.[5][6]

The resulting crystallographic information file (CIF) is the gold standard for structural reporting in chemical literature and provides undeniable proof of the molecule's identity.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. By following the logical workflow presented—from confirming the molecular formula with HRMS, identifying functional groups with FTIR, mapping the atomic framework with NMR, and finally, obtaining definitive 3D proof with X-ray crystallography—researchers can achieve an unambiguous and robust structural assignment. This validated characterization is the critical first step in unlocking the potential of this valuable scaffold for the development of next-generation therapeutics.

References

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.

- Crystal structure of ethyl 3-(trifluoromethyl)

- Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate.

- The crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)

- Ethyl 5-amino-1-methylpyrazole-4-carboxyl

- Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate.

- ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxyl

- Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole.

- Ethyl 5-amino-1H-pyrazole-4-carboxyl

- 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester. PubChem.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate - Optional[

- ethyl 3-amino-1H-pyrazole-4-carboxyl

- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.

- Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.

- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate - Optional[FTIR] - Spectrum. SpectraBase.

- Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.

- Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.

- Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity.

- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic and Structural Elucidation of Ethyl 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Introduction

Ethyl 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate stands as a significant heterocyclic compound, drawing considerable attention within the realms of medicinal chemistry and drug discovery. The unique structural amalgamation of a pyrazole core, an amino group, an ethyl carboxylate moiety, and a trifluoromethyl substituent bestows upon it a distinct electronic and conformational profile. This guide provides an in-depth exploration of the spectroscopic characteristics of this molecule, offering a foundational understanding for researchers and scientists engaged in its synthesis, characterization, and application. Given the limited availability of direct, published spectroscopic data for this specific molecule, this document synthesizes information from closely related analogs and established principles of spectroscopic interpretation to provide a robust predictive analysis. This approach ensures a scientifically grounded resource for professionals in the field.

Molecular Structure and its Spectroscopic Implications

The structural features of this compound are pivotal in dictating its spectroscopic signatures. The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, forms the core of the molecule. The substituents—an electron-donating amino group at the 5-position, an electron-withdrawing trifluoromethyl group at the 3-position, and an ethyl carboxylate group at the 4-position—profoundly influence the electron distribution within the ring and, consequently, its chemical and physical properties.

Diagram of the Molecular Structure of this compound

Caption: Molecular structure of this compound.

Synthesis and Characterization Workflow

The synthesis of 5-aminopyrazoles typically involves the condensation of a β-ketonitrile or a related precursor with hydrazine.[1][2] For the target molecule, a plausible synthetic route would involve the reaction of ethyl 2-cyano-4,4,4-trifluoro-3-oxobutanoate with hydrazine hydrate. This reaction is expected to proceed via a cyclocondensation mechanism.

Generalized Experimental Protocol for Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 2-cyano-4,4,4-trifluoro-3-oxobutanoate in a suitable solvent such as ethanol.

-

Addition of Hydrazine: Add hydrazine hydrate dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

Diagram of a Generalized Synthesis and Characterization Workflow

Caption: Generalized workflow for the synthesis and characterization of the target compound.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive structural information.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the amino group, and the N-H proton of the pyrazole ring.

| Predicted ¹H NMR Data | |

| Chemical Shift (δ, ppm) | Assignment and Multiplicity |

| ~1.3 | Triplet (t), 3H (CH₃ of ethyl group) |

| ~4.3 | Quartet (q), 2H (CH₂ of ethyl group) |

| ~5.5 - 6.5 | Broad singlet (br s), 2H (NH₂ protons) |

| ~12.0 - 13.0 | Broad singlet (br s), 1H (N-H proton of pyrazole) |

Note: The chemical shifts are predictive and based on the analysis of similar structures. The NH and NH₂ protons are exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | CH₃ of ethyl group |

| ~60 | CH₂ of ethyl group |

| ~90 | C4 of pyrazole ring |

| ~122 (quartet, J ≈ 270 Hz) | CF₃ group |

| ~145 (quartet, J ≈ 35 Hz) | C3 of pyrazole ring |

| ~155 | C5 of pyrazole ring |

| ~165 | C=O of ester group |

Note: The carbon attached to the trifluoromethyl group (C3) and the trifluoromethyl carbon itself will appear as quartets due to C-F coupling.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a key indicator of the presence and electronic environment of the trifluoromethyl group. For a CF₃ group on a pyrazole ring, a singlet is expected. The chemical shift can provide insights into the electron-withdrawing nature of the substituent. A predicted chemical shift would be in the range of -60 to -70 ppm, which is characteristic for a CF₃ group attached to an aromatic ring.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Predicted IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Assignment |

| 3450 - 3200 | N-H stretching vibrations (amino and pyrazole NH) |

| 2980 - 2850 | C-H stretching vibrations (aliphatic) |

| ~1700 | C=O stretching vibration (ester) |

| ~1630 | N-H bending vibration |

| 1300 - 1100 | C-F stretching vibrations (strong) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₇H₈F₃N₃O₂), the expected molecular weight is approximately 239.06 g/mol .

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): m/z ≈ 239

-

Loss of ethoxy group (-OC₂H₅): m/z ≈ 194

-

Loss of ethyl group (-C₂H₅): m/z ≈ 210

-

Loss of CO₂Et group: m/z ≈ 166

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic properties of this compound. By drawing upon the established principles of spectroscopy and data from analogous structures, we have outlined the expected NMR, IR, and MS characteristics. This information serves as a valuable resource for researchers in the synthesis, identification, and application of this and related compounds. The provided experimental workflow and data interpretation guidelines are intended to facilitate further research and development in the field of heterocyclic chemistry.

References

-

PubChem. Ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Available from: [Link]

-

PubChem. Ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)-phenyl]-1H-pyrazole-4-carboxylate. Available from: [Link]

-

Kumar, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 446-477. Available from: [Link]

-

Kumar, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. Available from: [Link]

-

PubChem. Ethyl 3-amino-1H-pyrazole-4-carboxylate. Available from: [Link]

-

Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Arabian Journal of Chemistry, 9(S2), S1246-S1252. Available from: [Link]

-

Elgazwy, A.-S. H., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1376. Available from: [Link]

Sources

A Technical Guide to the Biological Activity Screening of Novel Pyrazole Derivatives

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1][2][3] Its remarkable versatility and ability to interact with a wide array of biological targets have established it as a "privileged scaffold." This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the systematic screening of novel pyrazole derivatives for their potential therapeutic activities. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and explore the molecular pathways often modulated by these promising compounds. The pyrazole moiety is a key feature in several commercially available drugs, including the anti-inflammatory agent celecoxib, demonstrating its clinical significance.[4]

Part 1: Foundational Screening – In Vitro Cytotoxicity Assessment

A critical first step in evaluating any novel compound is to determine its intrinsic cytotoxicity. This foundational screen establishes a therapeutic window and informs the concentration ranges for subsequent, more specific biological assays. A widely adopted and robust method for this is the MTT assay.[5][6][7]

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses a cell's metabolic activity, which in most cases, correlates with cell viability.[6][8] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[8]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of novel pyrazole derivatives against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer)[9][10][11]

-

Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

96-well flat-bottom sterile microplates

-

Novel pyrazole derivatives (dissolved in DMSO to create stock solutions)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

-

After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing the various concentrations of the pyrazole derivatives to the respective wells.

-

Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

-

Incubate the plate for another 24-72 hours.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of the solubilization buffer to each well to dissolve the purple crystals.

-

Gently shake the plate for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot a dose-response curve (percentage of viability vs. compound concentration) and determine the IC50 value using non-linear regression analysis.

-

Data Presentation: In Vitro Cytotoxicity of Pyrazole Derivatives

| Compound ID | Target Cell Line | Incubation Time (h) | IC50 (µM) | Reference Drug (IC50, µM) |

| PZD-001 | MCF-7 | 48 | 15.2 | Doxorubicin (1.2 µM) |

| PZD-002 | MCF-7 | 48 | 8.7 | Doxorubicin (1.2 µM) |

| PZD-003 | HepG2 | 48 | 22.5 | Doxorubicin (2.1 µM) |

| PZD-004 | HepG2 | 48 | 12.1 | Doxorubicin (2.1 µM) |

| PZD-005 | A549 | 48 | 35.0 | Cisplatin (5.5 µM) |

Note: The above data is illustrative. Actual IC50 values will vary depending on the specific pyrazole derivative and cell line. Some pyrazole derivatives have shown potent anticancer activity with IC50 values in the micromolar to nanomolar range.[9][10]

Part 2: Targeted Screening – Elucidating Mechanisms of Action

Following the initial cytotoxicity screening, the next logical step is to investigate the potential mechanisms through which the pyrazole derivatives exert their biological effects. The pyrazole scaffold is a known inhibitor of various enzymes, particularly kinases, which are crucial regulators of cellular processes.[12][13][14]

Kinase Inhibition: A Major Avenue for Pyrazole Derivatives

Protein kinases play a pivotal role in signal transduction pathways that control cell growth, proliferation, and survival.[12] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Pyrazole derivatives have been successfully developed as potent kinase inhibitors.[12][13][14] For instance, they can act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are critical in tumor progression and angiogenesis.[15]

Experimental Workflow: Kinase Inhibition Assay

Caption: Workflow for a typical in vitro kinase inhibition assay.

Signaling Pathway: EGFR/VEGFR-2 Inhibition by Pyrazole Derivatives

Caption: Simplified signaling pathway showing dual inhibition of EGFR and VEGFR-2.

Part 3: Screening for Anti-inflammatory Activity

In Vitro COX Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of novel pyrazole derivatives against COX-1 and COX-2 enzymes.

Principle: This assay measures the peroxidase activity of COX enzymes, which catalyzes the conversion of a chromogenic substrate in the presence of arachidonic acid. The intensity of the colored product is proportional to the enzyme activity.

Experimental Protocol:

-

Reagents: Purified COX-1 and COX-2 enzymes, arachidonic acid, a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), and the test pyrazole derivatives.

-

Procedure:

-

In a 96-well plate, add the enzyme, the test compound at various concentrations, and the chromogenic substrate.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the absorbance of the colored product over time using a plate reader.

-

Calculate the rate of reaction for each concentration and determine the IC50 values for both COX-1 and COX-2.

-

-

Data Analysis: The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2, which is often desirable to minimize gastrointestinal side effects associated with COX-1 inhibition.[17]

In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema

Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[18]

Experimental Protocol:

-

Animals: Wistar rats or Swiss albino mice.

-

Procedure:

-

Administer the pyrazole derivative orally or intraperitoneally to the animals.

-

After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[18]

-

A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin or diclofenac.

-

-

Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

Part 4: Antimicrobial Activity Screening

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[19][20][21][22][23]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a pyrazole derivative that inhibits the visible growth of a microorganism.

Principle: This method involves challenging the microorganism with a serial dilution of the test compound in a liquid growth medium.

Experimental Protocol:

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).[19]

-

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

In a 96-well microplate, prepare two-fold serial dilutions of the pyrazole derivatives in a suitable broth medium.

-

Inoculate each well with the microbial suspension.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

-

Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Data Presentation: Antimicrobial Activity of Pyrazole Derivatives

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| PZD-006 | 16 | 64 | 32 |

| PZD-007 | 8 | 32 | 16 |

| PZD-008 | >128 | >128 | 64 |

| Ciprofloxacin | 1 | 0.5 | NA |

| Fluconazole | NA | NA | 8 |

Note: The above data is illustrative. NA = Not Applicable.

Part 5: Preliminary Safety and Toxicity Assessment

While in vitro cytotoxicity provides initial insights, in vivo toxicity studies are crucial for evaluating the overall safety profile of a lead compound.

Acute Oral Toxicity Study

Objective: To determine the short-term toxicity of a single high dose of a pyrazole derivative.

Principle: This study, often conducted according to OECD guidelines, helps to classify the compound based on its LD50 (lethal dose for 50% of the animals) and identify potential target organs for toxicity.

Experimental Protocol:

-

Animals: Typically rats or mice.

-

Procedure:

-

Administer a single high dose of the pyrazole derivative to a group of animals via oral gavage.

-

Observe the animals for signs of toxicity and mortality over a period of 14 days.

-

At the end of the study, perform a gross necropsy and histopathological examination of major organs.

-

-

Data Analysis: The LD50 value is estimated, and any observed toxicological effects are documented. Some pyrazole derivatives have been reported to have low acute toxicity.[24]

Conclusion: A Roadmap for Pyrazole Derivative Screening

This technical guide provides a structured and scientifically grounded framework for the biological activity screening of novel pyrazole derivatives. By starting with broad cytotoxicity assays and progressing to more specific mechanistic and in vivo studies, researchers can efficiently identify and characterize promising lead compounds. The inherent versatility of the pyrazole scaffold ensures its continued prominence in the quest for new and effective therapeutics. A thorough understanding of the principles and methodologies outlined here is essential for any scientist working in this exciting and impactful field.

References

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.

-

MTT assay - Wikipedia. Available at: [Link]

-

Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. Available at: [Link]

-

Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. Available at: [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available at: [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. Available at: [Link]

-

Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. Available at: [Link]

-

Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed. Available at: [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. Available at: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. Available at: [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. Available at: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. Available at: [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. Available at: [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. Available at: [Link]

-

In Vitro Cytotoxicity MTT Assay Testing. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

-

Pyrazoles as anticancer agents: Recent advances - SRR Publications. Available at: [Link]

-

Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available at: [Link]

-

Mini review on anticancer activities of Pyrazole Derivatives - IJNRD. Available at: [Link]

-

Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Available at: [Link]

-

Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - MDPI. Available at: [Link]

-

Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Available at: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - OUCI. Available at: [Link]

-

Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. Available at: [Link]

-

Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds - MDPI. Available at: [Link]

-

Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds - ResearchGate. Available at: [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. Available at: [Link]

-

Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Available at: [Link]

-

Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase - PubMed. Available at: [Link]

-

Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - NIH. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]

-

Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC - NIH. Available at: [Link]

-

Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Available at: [Link]

-

Enzyme inhibition activities results* | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC. Available at: [Link]

Sources

- 1. sciencescholar.us [sciencescholar.us]

- 2. researchgate.net [researchgate.net]

- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. MTT assay - Wikipedia [en.wikipedia.org]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. testinglab.com [testinglab.com]

- 8. clyte.tech [clyte.tech]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. srrjournals.com [srrjournals.com]

- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 14. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 17. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jpsbr.org [jpsbr.org]

- 19. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 23. mdpi.com [mdpi.com]

- 24. Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Virtuoso: A Technical Guide to Ethyl 5-Amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate in Organic Synthesis

Introduction: Unveiling a Powerhouse Building Block

In the landscape of modern organic synthesis, particularly within the realms of medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. The trifluoromethyl group (CF3), with its unique electronic properties and metabolic stability, often imparts enhanced efficacy and favorable pharmacokinetic profiles to bioactive molecules. At the nexus of this strategy lies Ethyl 5-Amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate , a highly functionalized and versatile building block. This technical guide serves as an in-depth exploration of its synthesis, reactivity, and profound utility in the construction of complex heterocyclic systems, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its application.

This pyrazole derivative is a crystalline solid, and its structure is characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms, substituted with a reactive amino group, an ethyl carboxylate moiety, and a trifluoromethyl group. This unique arrangement of functional groups offers a rich platform for a diverse array of chemical transformations.

| Property | Value |

| Molecular Formula | C₇H₈F₃N₃O₂ |

| Molecular Weight | 239.16 g/mol |

| CAS Number | 151266-23-8 |

| Appearance | Off-white to light yellow powder |

The Art of Synthesis: Crafting the Core Scaffold

The construction of the this compound scaffold is a testament to the elegance of heterocyclic chemistry. While various synthetic routes to substituted pyrazoles exist, a prevalent and efficient method involves the cyclocondensation of a hydrazine with a suitably functionalized three-carbon component.

A common and effective strategy commences with ethyl 4,4,4-trifluoroacetoacetate and ethyl orthoformate. The trifluoroacetoacetate is first reacted with a dehydrating agent, often acetic anhydride, to form an enol ether. This intermediate is then treated with hydrazine hydrate in a suitable solvent, such as ethanol. The reaction proceeds through a nucleophilic attack of the hydrazine on the enol ether, followed by an intramolecular cyclization and subsequent dehydration to yield the desired pyrazole.

Alternatively, a highly efficient one-pot, three-component reaction can be employed. This involves the reaction of ethyl trifluoroacetate, a source of the trifluoromethyl group, with an enamine derived from ethyl acetoacetate and an amine, followed by cyclization with hydrazine. This convergent approach offers advantages in terms of operational simplicity and often leads to high yields of the final product.

Reactivity Landscape: A Hub of Chemical Transformations

The synthetic utility of this compound stems from the distinct reactivity of its constituent functional groups. The interplay between the nucleophilic amino group, the electrophilic ester, and the pyrazole ring itself allows for a wide range of derivatizations.

The primary amino group at the 5-position is a key handle for derivatization. It readily undergoes reactions with various electrophiles, including:

-

Acylation: Reaction with acid chlorides or anhydrides to form the corresponding amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

-

Diazotization: Conversion to a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a range of substituents.

-

Condensation: Reaction with aldehydes and ketones to form Schiff bases, which can be further reduced to secondary amines.

The ethyl carboxylate group at the 4-position can be:

-

Hydrolyzed: Saponification with a base, such as lithium hydroxide, affords the corresponding carboxylic acid. This acid can then be activated and coupled with amines to form amides, a common transformation in drug discovery.

-

Reduced: Treatment with reducing agents like lithium aluminum hydride can reduce the ester to a primary alcohol.

-

Transesterified: Reaction with other alcohols in the presence of an acid or base catalyst can exchange the ethyl group for other alkyl groups.

The pyrazole ring itself can undergo N-alkylation or N-arylation, typically at the N1 position, further expanding the accessible chemical space.

Applications in the Forge of Discovery: Building Biologically Active Molecules

The true value of this compound is realized in its application as a scaffold for the synthesis of complex, biologically active molecules. Its ability to serve as a precursor to fused heterocyclic systems is particularly noteworthy, with pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines being prominent examples.

Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles that exhibit a broad spectrum of biological activities, including kinase inhibition. The synthesis of these compounds from this compound is a well-established and powerful strategy.

The general approach involves the condensation of the aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. For instance, reaction with a β-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst like polyphosphoric acid (PPA) or under thermal conditions, leads to the formation of the pyrazolo[1,5-a]pyrimidine core. The reaction proceeds via an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration.

Experimental Protocol: Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine Derivative

-

To a solution of this compound (1.0 eq) in a suitable high-boiling solvent such as diphenyl ether, add the desired β-diketone or β-ketoester (1.1 eq). The choice of solvent is critical to reach the required reaction temperature for efficient cyclization.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq), to the reaction mixture. The acid catalyzes the initial condensation and subsequent cyclization.

-